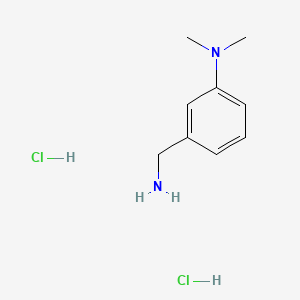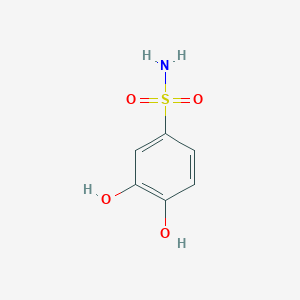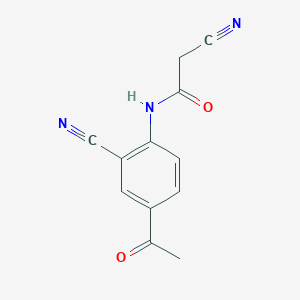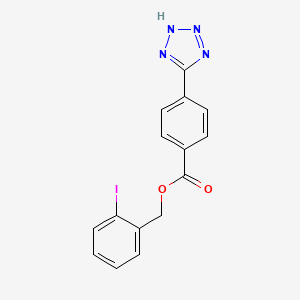![molecular formula C11H19NO4S B15158908 N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine CAS No. 656822-47-8](/img/structure/B15158908.png)
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine is a chemical compound that belongs to the family of N-acylated amino acids This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, and a hexanoyl group attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine typically involves the acylation of L-cysteine with an appropriate acylating agent. One common method is the reaction of L-cysteine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanoyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Acylating agents like acyl chlorides or anhydrides are used in the presence of bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl and hexanoyl groups can modulate the reactivity and binding affinity of the cysteine moiety, affecting its interaction with enzymes and receptors. This compound can act as an antioxidant by scavenging reactive oxygen species and as a modulator of cellular signaling pathways involved in inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine can be compared with other N-acylated amino acids such as:
- N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-phenylalanine
- N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-tyrosine
- N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-tryptophan
These compounds share similar structural features but differ in the amino acid moiety, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the thiol group in cysteine, which imparts distinct redox properties and reactivity.
Eigenschaften
CAS-Nummer |
656822-47-8 |
|---|---|
Molekularformel |
C11H19NO4S |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[(3S)-1-oxohexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO4S/c1-3-4-9(5-6-13)17-7-10(11(15)16)12-8(2)14/h6,9-10H,3-5,7H2,1-2H3,(H,12,14)(H,15,16)/t9-,10-/m0/s1 |
InChI-Schlüssel |
JWKLFLSADKELPI-UWVGGRQHSA-N |
Isomerische SMILES |
CCC[C@@H](CC=O)SC[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CCCC(CC=O)SCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)](/img/structure/B15158845.png)
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)






![{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide](/img/structure/B15158892.png)

![Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-](/img/structure/B15158929.png)
![Dimethyl[(methyltellanyl)ethynyl]tellanium iodide](/img/structure/B15158930.png)
![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
